6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide
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Overview
Description
6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide is a chemical compound with the molecular formula C9H10BrNO·HBr. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or selenium dioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it to other derivatives, such as decahydroisoquinoline.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Formation of decahydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated isoquinoline derivative with similar chemical properties.
8-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide: A closely related compound with a different bromination position.
Uniqueness
6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide is unique due to its specific bromination and hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and therapeutic applications .
Properties
CAS No. |
2913278-69-8 |
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Molecular Formula |
C9H11Br2NO |
Molecular Weight |
309.00 g/mol |
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C9H10BrNO.BrH/c10-8-3-6-1-2-11-5-7(6)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H |
InChI Key |
IVIOXFYBNVPPGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)Br)O.Br |
Origin of Product |
United States |
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